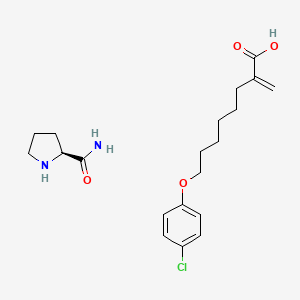![molecular formula C15H27NO11 B13832439 beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME: is a complex carbohydrate compound that plays a significant role in various biological processes. It is a disaccharide composed of beta-D-N-acetylglucosamine (GLCNAC) linked to alpha-D-mannose (MAN) through a glycosidic bond. This compound is often found in glycoproteins and glycolipids, contributing to cellular communication, structural integrity, and various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME typically involves the enzymatic or chemical glycosylation of N-acetylglucosamine (GLCNAC) and mannose (MAN). One common method is the use of glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions often include a buffered aqueous solution, optimal pH, and temperature to ensure enzyme activity and stability .
Industrial Production Methods
Industrial production of beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME can be achieved through microbial fermentation. Genetically modified microorganisms, such as Escherichia coli, are engineered to express glycosyltransferases that facilitate the synthesis of the desired disaccharide. The fermentation process involves the cultivation of these microorganisms in bioreactors, followed by the extraction and purification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid (HIO4) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted sugar molecules. These products can be further utilized in various biochemical and industrial applications .
Applications De Recherche Scientifique
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a role in cell signaling, adhesion, and immune response. It is also involved in the modification of proteins and lipids.
Medicine: It is studied for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: It is used in the production of bio-based materials, pharmaceuticals, and cosmetics.
Mécanisme D'action
The mechanism of action of beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME involves its interaction with specific molecular targets and pathways. It can bind to lectins, which are carbohydrate-binding proteins, and modulate various cellular processes. The compound can also be incorporated into glycoproteins and glycolipids, affecting their structure and function. These interactions play a crucial role in cell-cell communication, signal transduction, and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
beta-D-GLCNAC-[1->3]-alpha-D-MAN-1->OME: Similar structure but with a different glycosidic linkage.
beta-D-GLCNAC-[1->6]-alpha-D-GAL-1->OME: Contains galactose instead of mannose.
beta-D-GLCNAC-[1->4]-alpha-D-MAN-1->OME: Different glycosidic linkage position.
Uniqueness
beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME is unique due to its specific glycosidic linkage, which influences its biological activity and interactions. This compound’s structure allows it to participate in distinct biochemical pathways and cellular processes compared to its similar counterparts .
Propriétés
Formule moléculaire |
C15H27NO11 |
|---|---|
Poids moléculaire |
397.37 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)9(19)6(3-17)26-14(8)25-4-7-10(20)12(22)13(23)15(24-2)27-7/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9-,10-,11-,12+,13+,14-,15+/m1/s1 |
Clé InChI |
UXYSKKBVNODRDW-PYFPYXHFSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC)O)O)O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC)O)O)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13832380.png)
![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)


![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)







